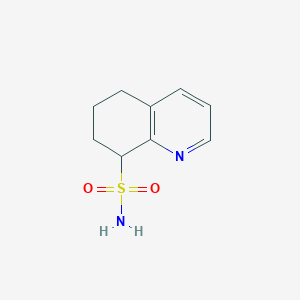

5,6,7,8-Tetrahydroquinoline-8-sulfonamide

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYKPMBGTRCVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-8-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfonyl chlorides in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the sulfonamide derivative .

Another method involves the use of 8-lithio-5,6,7,8-tetrahydroquinoline, which can be prepared by treating 5,6,7,8-tetrahydroquinoline with a strong base like n-butyllithium. The resulting 8-lithio derivative can then be reacted with sulfonyl chlorides to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Click Chemistry Modifications

The sulfonamide’s terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole-linked derivatives with enhanced biological activity .

Key Reaction Steps:

-

Azide Preparation : Organic azides (e.g., benzyl azide) are synthesized from halides and sodium azide.

-

CuAAC Reaction : Propargylsulfonamide reacts with azides under catalytic CuSO₄/sodium ascorbate conditions.

Representative Example:

-

Reaction : Propargylsulfonamide 8a + Benzyl azide → Triazole derivative 9a .

-

Conditions : H₂O/MeOH (1:1), 50°C, 12 hours.

*Molecular docking studies confirmed binding to pyruvate kinase M2 (PKM2), a cancer metabolism regulator .

Enzyme Inhibition via Sulfonamide Derivatives

The sulfonamide group facilitates interactions with enzymes through hydrogen bonding and hydrophobic effects. Notable examples include OGG1 inhibitors SU0268 and SU0383 :

OGG1 Inhibition Mechanism:

-

Target : Human 8-oxoguanine DNA glycosylase (OGG1), critical for repairing oxidative DNA damage.

-

Interaction : Sulfonamide nitrogen forms hydrogen bonds with Lys207 and Asp178 of OGG1, while the tetrahydroquinoline scaffold engages in π-π stacking .

Inhibition Data:

| Compound | Inhibition of 8-OH-Gua Excision (%) | Inhibition of FapyGua Excision (%) |

|---|---|---|

| SU0268 | 85 ± 4 | 60 ± 5 |

| SU0383 | 72 ± 6 | 30 ± 7 |

Concentration-dependent inhibition was observed at 0.05–10 μM, with SU0268 showing superior potency .

Comparative Reactivity with Analogues

The sulfonamide’s reactivity differs from structurally related compounds:

| Compound | Functional Group | Key Reactivity |

|---|---|---|

| Tetrahydroquinoline-8-ol | Hydroxyl | Coordination with metals (e.g., Rh, Ru) |

| Tetrahydroquinoline | None | Limited electrophilic substitution capacity |

The sulfonamide’s electrophilic sulfur center and hydrogen-bonding capacity distinguish its reactivity .

Stability and Practical Considerations

-

Thermal Stability : Decomposes above 200°C; storage recommended at −20°C under inert gas.

-

Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-8-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. This inhibition can lead to therapeutic effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Sulfonamide Derivatives

5,6,7,8-Tetrahydroquinoline-8-sulfonamide

- Structure : 8-sulfonamide group.

- Synthesis: Derived from 8-hydroxyquinoline via chlorosulfonation and amination (analogous to sulfonamide synthesis in ) .

- Applications : Anticancer activity against MCF7 breast cancer cells (IC₅₀ = 0.025–0.048 μM), comparable to doxorubicin .

- Key Feature : Sulfonamide enhances solubility and enzyme inhibition (e.g., carbonic anhydrase) .

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

- Structure : Additional methyl group on the tetrahydro ring.

- Properties : Molecular formula C₁₀H₁₄N₂O₂S; SMILES: CC1CC2=C(C(=CC=C₂)S(=O)(=O)N)NC1 .

Comparison Insight : Methyl substitution (as in 3-methyl derivative) may alter steric hindrance and pharmacokinetics, while the sulfonamide group remains critical for biological activity.

Amino and Carboxamide Derivatives

8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY)

- Structure: 8-amino group.

- Synthesis: Dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol using lipase .

- Applications : Chiral ligand in Ru/Rh catalysts for asymmetric transfer hydrogenation (ATH) of imines (up to 69% enantiomeric excess) .

- Key Feature: Amino group enables chelation with transition metals, critical for catalysis .

5,6,7,8-Tetrahydroquinoline-8-thiocarboxamides

- Structure : 8-thiocarboxamide (-NHCOSR).

- Synthesis: Reaction of 8-lithio-tetrahydroquinoline with isothiocyanates .

5,6,7,8-Tetrahydroquinoline-8-carboxylic Esters

- Structure : 8-carboxylic ester (-COOR).

- Synthesis : Reaction of 8-lithio/magnesio derivatives with CO₂ followed by esterification .

- Applications : Converted to amides, nitriles, or thioamides for further functionalization .

Comparison Insight: Amino and carboxamide derivatives prioritize catalytic and synthetic utility, whereas sulfonamides focus on bioactivity.

Oxo and Dioxo Derivatives

5-Oxo-5,6,7,8-tetrahydroquinoline Sulfonamides

- Structure : Ketone at the 5-position with sulfonamide at 8.

- Applications : IC₅₀ = 0.04–0.048 μM against MCF7 cells, comparable to doxorubicin .

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

- Structure : Methyl at 2-position, ketone at 4.

- Synthesis : HPLC and LC-MS validated .

- Applications: Intermediate in tetrahydroquinolone drug synthesis (e.g., MJM170, JAG21) .

Comparison Insight : Oxo groups enhance electrophilicity, influencing reactivity in both medicinal and synthetic contexts.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

5,6,7,8-Tetrahydroquinoline-8-sulfonamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes recent research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydroquinoline core substituted with a sulfonamide group. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfonation processes. Recent studies have focused on optimizing the synthesis of various derivatives to enhance their biological activity.

Antitumor Activity

In Vitro Studies

Numerous studies have evaluated the antitumor activity of this compound derivatives against various cancer cell lines. For instance:

- Cytotoxicity Assessment : Compounds derived from 5,6,7,8-tetrahydroquinoline were tested against several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and U87-MG (glioblastoma). The WST-1 assay revealed significant cytotoxic effects with IC50 values ranging from 2.5 to 12.5 µg/mL for some derivatives, indicating potency superior to that of Doxorubicin (IC50 = 37.5 µg/mL) .

| Compound | Cell Line | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |

|---|---|---|---|---|

| 25 | MDA-MB-231 | 3 | Doxorubicin | 37.5 |

| 32 | A549 | 2.5 | Doxorubicin | 37.5 |

| 41 | U87-MG | 10 | Doxorubicin | 37.5 |

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects is believed to involve the inhibition of key metabolic pathways in cancer cells. Specifically, some tetrahydroquinoline derivatives have been identified as modulators of pyruvate kinase muscle isoform 2 (PKM2), a crucial enzyme in glycolysis that is often upregulated in tumors . By inhibiting PKM2, these compounds may disrupt the energy metabolism of cancer cells.

Other Biological Activities

DNA Repair Inhibition

Recent research has highlighted the role of tetrahydroquinoline sulfonamides in inhibiting DNA repair mechanisms. Compounds such as SU0268 and SU0383 have been shown to inhibit OGG1 (8-oxoguanine DNA glycosylase), a key enzyme involved in base excision repair . This inhibition leads to increased levels of DNA lesions in cancer cells, potentially enhancing their susceptibility to chemotherapeutic agents.

Antimicrobial and Antioxidative Properties

In addition to their anticancer properties, some derivatives of tetrahydroquinoline have demonstrated antimicrobial and antioxidative activities. These effects are attributed to the ability of sulfonamides to interact with various biological targets, leading to oxidative stress within microbial cells .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the efficacy of several tetrahydroquinoline derivatives against human colon cancer cells. The results indicated that certain compounds exhibited remarkable cytotoxicity and could serve as lead compounds for further development .

- Case Study on DNA Repair Inhibition : Research involving SU0383 showed that this compound effectively inhibited OGG1 activity in HeLa cells at concentrations as low as 0.49 μmol/L without significant toxicity . This finding supports the potential use of this class of compounds in combination therapies targeting DNA repair mechanisms.

Q & A

Q. What protocols ensure reproducibility in sulfonamide derivative synthesis?

- Standardization : Document reaction parameters (e.g., solvent purity, inert atmosphere, heating/cooling rates).

- Quality Control : Mandate intermediate characterization (≥95% purity by HPLC) before proceeding to subsequent steps.

- Data Sharing : Deposit synthetic procedures and spectral data in open-access repositories (e.g., PubChem) for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.